1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene
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Overview
Description
1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is an organic compound that features a benzene ring substituted with a bromine atom, a methoxy group, and a sulfonyl group attached to an imidazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Sulfonylation: The sulfonyl group can be added through a reaction with sulfonyl chloride (RSO2Cl) in the presence of a base like pyridine (C5H5N).
Imidazole Derivative Attachment: The final step involves the attachment of the imidazole derivative through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the sulfonyl group can undergo reduction to a sulfide.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Coupling Reactions: Palladium catalysts (Pd/C) with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted benzene derivative, while oxidation with potassium permanganate would produce a carbonyl-containing compound.
Scientific Research Applications
1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfonamide groups.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or altering its function. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the imidazole ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the sulfonyl and imidazole groups, making it less versatile in terms of chemical reactivity and applications.
4-Bromo-2-methoxy-1-methylbenzene: Similar structure but with a methyl group instead of the sulfonyl-imidazole moiety, leading to different chemical properties and uses.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, which imparts different electronic properties compared to the methoxy group.
Uniqueness
1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene is unique due to the presence of the sulfonyl-imidazole moiety, which enhances its potential for forming strong interactions with biological targets and its versatility in synthetic applications.
Properties
Molecular Formula |
C17H15BrN2O3S |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C17H15BrN2O3S/c1-12-11-20(17(19-12)13-6-4-3-5-7-13)24(21,22)14-8-9-15(18)16(10-14)23-2/h3-11H,1-2H3 |
InChI Key |
ORWZMORIBRNEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC |
Origin of Product |
United States |
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